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molecular formula C10H10ClFO B175128 4-(4-Fluorophenyl)butyryl chloride CAS No. 133188-66-6

4-(4-Fluorophenyl)butyryl chloride

Cat. No. B175128
M. Wt: 200.64 g/mol
InChI Key: OKGHRPHMHBMWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872118

Procedure details

To a mixture of aluminum chloride (66 g, 0.50 mol) in carbon disulfide (600 mL) was added dropwise a solution of 4-(4-fluorophenyl)butyryl chloride (75.3 g, 0.37 mole) in carbon disulfide (260 mL) keeping the internal temperature below 10° C. After refluxing for 0.5 h, the reaction mixture was poured into a mixture of concentrated HCl (50 mL) and ice water (800 mL). The mixture was filtered and extracted with diethyl ether. The diethyl ether extracts were dried and concentrated it7 vacuo to give crude 7-fluoro-1-tetralone. Vacuum distillation gave pure 7-fluoro-1-tetralone b.p., 83° C. at 0.3 mm Hg which solidified to a white solid (94%). m.p., 62°-64° C. (lit, J. Am. Chem. Soc., 89, 386, 1967, m.p., 63.5°-65.0° C.);
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16])=[CH:8][CH:7]=1.Cl>C(=S)=S>[F:5][C:6]1[CH:11]=[C:10]2[C:9]([CH2:12][CH2:13][CH2:14][C:15]2=[O:16])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
75.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCC(=O)Cl
Name
Quantity
260 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated it7 vacuo
CUSTOM
Type
CUSTOM
Details
to give crude 7-fluoro-1-tetralone
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2CCCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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